REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[H-].[Na+].Cl[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11]N=1.O.O1CCOC[CH2:17]1>C(Cl)Cl>[C:11]1([S:5][CH2:4][CH2:3][NH2:2])[CH:17]=[CH:9][CH:14]=[CH:13][CH:12]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
Reflux the mixture for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with methylene chloride (3×50 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic phase with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate to an orange oil
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |